(S)-2-(Pyridin-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyridin-3-ylmethyl)piperazine is a chiral compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-3-ylmethyl)piperazine typically involves the reaction of (S)-piperazine with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Step 1: Preparation of (S)-piperazine.
Step 2: Reaction of (S)-piperazine with pyridin-3-ylmethyl halide in the presence of a base.
Step 3: Purification of the product using column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the pyridine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced piperazine or pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(Pyridin-3-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(Pyridin-3-ylmethyl)piperazine: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-(Pyridin-2-ylmethyl)piperazine: A structural isomer with the pyridinyl group at a different position.
2-(Pyridin-4-ylmethyl)piperazine: Another structural isomer with the pyridinyl group at the 4-position.
Uniqueness
(S)-2-(Pyridin-3-ylmethyl)piperazine is unique due to its specific chiral configuration and the position of the pyridinyl group, which can significantly influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1217457-32-3 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2S)-2-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m0/s1 |
InChI Key |
RRRUGXBWLCRZAJ-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CN=CC=C2 |
Canonical SMILES |
C1CNC(CN1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.